N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide
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Overview
Description
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents that enhance its chemical properties and potential applications. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the preparation of the pyrazole ring through the reaction of suitable arylhydrazines with α-oxoketene dithioacetals under acidic conditions.
Formation of the Pyridine Ring: The pyrazole intermediate is then subjected to cyclization with appropriate reagents to form the fused pyrazolopyridine structure.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-tumor agent, with studies demonstrating its cytotoxic activity against various cancer cell lines.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purine bases.
Pharmaceutical Development: The compound is being explored as a lead compound for the development of new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinase activity, which is crucial for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Purine Analogues: Due to their structural similarity to purine bases, these compounds can interact with similar biological targets.
Uniqueness
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide is unique due to its specific substituents, which confer distinct chemical properties and potential therapeutic applications. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Biological Activity
N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound based on diverse research findings.
The molecular formula for this compound is C13H16N4O2S, with a molecular weight of approximately 288.36 g/mol. The compound features a pyrazolo-pyridine core structure that is known for diverse pharmacological properties.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit significant biological activities:
1. Antitumor Activity
- Pyrazole derivatives are recognized for their inhibitory effects on various cancer-related targets. Compounds similar to this compound have shown promising results against BRAF(V600E) and EGFR pathways, which are crucial in many cancers .
- In vitro studies demonstrated that related compounds can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) .
2. Anti-inflammatory Effects
- The anti-inflammatory properties of pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This makes them potential candidates for treating inflammatory diseases .
3. Antibacterial and Antifungal Activities
- Some studies have highlighted the antibacterial and antifungal properties of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various pathogens in vitro .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often correlates with their structural features. Key factors influencing activity include:
- Substituent Positioning : The positioning of methyl groups on the pyrazole ring can significantly affect potency.
- Functional Groups : The presence of sulfonamide groups enhances solubility and bioavailability .
- Core Structure : The specific arrangement of the pyrazolo-pyridine core is crucial for interaction with biological targets.
Case Studies
Several studies provide insights into the biological activity of similar compounds:
Properties
IUPAC Name |
N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-6-5-7(2)11-10-8(6)9(12-14(10)3)13-17(4,15)16/h5H,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMYGLTVCGHZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)NS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.